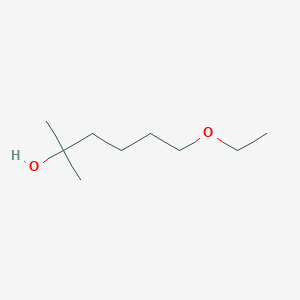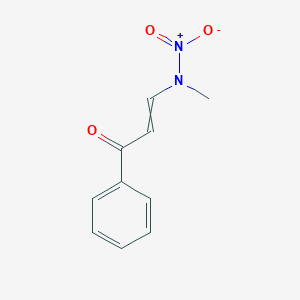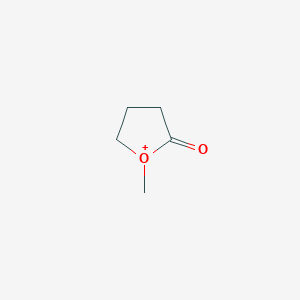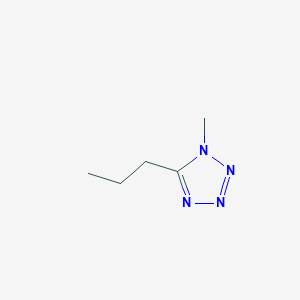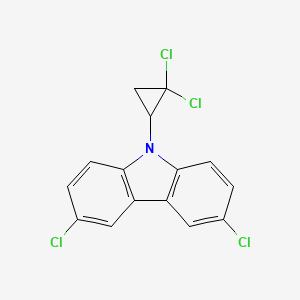
3,6-Dichloro-9-(2,2-dichlorocyclopropyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloro-9-(2,2-dichlorocyclopropyl)-9H-carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse applications in medicinal chemistry, organic electronics, and as intermediates in various chemical reactions. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-9-(2,2-dichlorocyclopropyl)-9H-carbazole typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine atoms at the 3 and 6 positions of the carbazole ring.
Cyclopropylation: Attachment of the 2,2-dichlorocyclopropyl group to the nitrogen atom of the carbazole.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at the chloro-substituted positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups at the chloro-substituted positions.
科学研究应用
3,6-Dichloro-9-(2,2-dichlorocyclopropyl)-9H-carbazole could have several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 3,6-Dichloro-9-(2,2-dichlorocyclopropyl)-9H-carbazole would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
3,6-Dichlorocarbazole: Lacks the cyclopropyl group, potentially leading to different chemical and biological properties.
9-(2,2-Dichlorocyclopropyl)-9H-carbazole: Similar structure but without the chloro substituents at positions 3 and 6.
Uniqueness
The presence of both the 3,6-dichloro and 2,2-dichlorocyclopropyl groups in 3,6-Dichloro-9-(2,2-dichlorocyclopropyl)-9H-carbazole makes it unique, potentially offering distinct reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
90279-59-7 |
|---|---|
分子式 |
C15H9Cl4N |
分子量 |
345.0 g/mol |
IUPAC 名称 |
3,6-dichloro-9-(2,2-dichlorocyclopropyl)carbazole |
InChI |
InChI=1S/C15H9Cl4N/c16-8-1-3-12-10(5-8)11-6-9(17)2-4-13(11)20(12)14-7-15(14,18)19/h1-6,14H,7H2 |
InChI 键 |
CBEPGCSAGXBUPG-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(Cl)Cl)N2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)
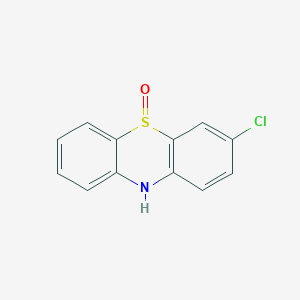
![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
![Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-](/img/structure/B14366792.png)
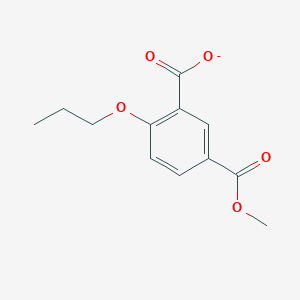
![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)

![7a-Ethenyloctahydropyrano[2,3-b]pyrrole](/img/structure/B14366808.png)

